Computed Lipophilicity (XLogP3-AA): Lower LogP vs. Lidocaine and Procainamide
The compound's computed octanol-water partition coefficient (XLogP3-AA = 0.5) is substantially lower than that of lidocaine (XLogP3-AA ≈ 2.4) and procainamide (XLogP3-AA ≈ 1.0), indicating reduced lipophilicity [1][2]. This computationally derived parameter, sourced from PubChem, suggests that the title compound will exhibit different membrane permeability and tissue distribution profiles in any in vitro or in silico ADME evaluation compared to diethylamino-amide clinical agents.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 (PubChem computed) |
| Comparator Or Baseline | Lidocaine: XLogP3-AA ≈ 2.4; Procainamide: XLogP3-AA ≈ 1.0 |
| Quantified Difference | Δ logP ≈ 1.9 (vs. lidocaine); Δ logP ≈ 0.5 (vs. procainamide) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lower lipophilicity predicts reduced non-specific membrane partitioning relative to lidocaine, which may be desirable for selectivity profiling or undesirable for cell permeability—making explicit experimental determination essential before procurement.
- [1] PubChem Compound Summary for CID 18792216, Propanamide, 2-(diethylamino)-2-methyl-. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 3676 (Lidocaine) and CID 4913 (Procainamide). National Center for Biotechnology Information. View Source
